molecular formula C12H14Cl2O3 B3265582 Ethyl 3,5-dichloro-4-propan-2-yloxybenzoate CAS No. 40689-36-9

Ethyl 3,5-dichloro-4-propan-2-yloxybenzoate

Cat. No.: B3265582
CAS No.: 40689-36-9
M. Wt: 277.14 g/mol
InChI Key: OSXWGQCZIUQALB-UHFFFAOYSA-N
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Description

Ethyl 3,5-dichloro-4-propan-2-yloxybenzoate is a chemical compound with the molecular formula C₁₂H₁₄Cl₂O₃ and a molecular weight of 277.15 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-dichloro-4-propan-2-yloxybenzoate typically involves the esterification of 3,5-dichloro-4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dichloro-4-propan-2-yloxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

    Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives of the original compound.

    Hydrolysis: The major products are 3,5-dichloro-4-hydroxybenzoic acid and ethanol.

Scientific Research Applications

Ethyl 3,5-dichloro-4-propan-2-yloxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3,5-dichloro-4-propan-2-yloxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,5-dichloro-4-hydroxybenzoate
  • Ethyl 3,5-dichloro-4-methoxybenzoate
  • Ethyl 3,5-dichloro-4-ethoxybenzoate

Uniqueness

Ethyl 3,5-dichloro-4-propan-2-yloxybenzoate is unique due to its specific substitution pattern and the presence of the propan-2-yloxy group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

ethyl 3,5-dichloro-4-propan-2-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O3/c1-4-16-12(15)8-5-9(13)11(10(14)6-8)17-7(2)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXWGQCZIUQALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Cl)OC(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501251827
Record name Ethyl 3,5-dichloro-4-(1-methylethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40689-36-9
Record name Ethyl 3,5-dichloro-4-(1-methylethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40689-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,5-dichloro-4-(1-methylethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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